molecular formula C13H8BrCl2NO B2655227 4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol CAS No. 136286-89-0

4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol

Cat. No. B2655227
CAS RN: 136286-89-0
M. Wt: 345.02
InChI Key: BMEZBEZNZSHTTB-REZTVBANSA-N
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Description

“4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C13H8BrCl2NO and a molecular weight of 345.02 .


Synthesis Analysis

This compound is synthesized from the condensation reaction of 2,4-dichloroaniline with salicyladehyde in a 1:1 ratio in the presence of glacial acetic acid as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a central C6=N2 bond. The dihedral angle between the two substituted phenyl moieties (C1—C2—C3—C4—C5—C6 and C8—C9—C10—C11—C12—C13) is 35.34° . There is an intramolecular O—H⋯N hydrogen bond in the molecular structure of the title compound .


Chemical Reactions Analysis

The Schiff base can undergo complexation reactions with copper (II), cobalt (II) as nitrate salts, and with Rhodium (III) as chloride salt to produce three-coordinate metal complexes, with a Schiff base: Metal ion ratio of 2:1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.02 and a molecular formula of C13H8BrCl2NO . It has a brown color and a melting point greater than 350°C .

Scientific Research Applications

Molecular Structure Investigation

Investigations into the molecular structure of derivatives closely related to "4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol" have utilized crystallographic, spectroscopic, and computational methods. These studies have helped in understanding the tautomerism and aromaticity of the compounds, revealing a preference for the phenol-imine form in solid and solvent media (Kaştaş et al., 2020).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of Schiff base compounds derived from bromosalicylaldehyde and amines containing alkyl halide pendant groups. These compounds have been analyzed using FT-IR and 1H NMR spectroscopy, elemental analysis, thermal studies, and single-crystal X-ray diffraction, providing insights into their structure and bonding nature (Grivani et al., 2013).

Computational Study and Applications

Further studies have extended to the computational analysis and potential applications of these compounds. For example, oxido-vanadium(V) complexes involving derivatives of "4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol" have been synthesized and characterized, with computational studies supporting the experimental data. These complexes show potential in catalysis due to their structural and electronic properties (Sheikhshoaie et al., 2015).

Catalysis and Sensing Applications

Research has also explored the catalytic activities of complexes derived from "4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol" and its derivatives. For instance, the catalytic degradation of environmental pollutants and the synthesis of cyclic carbonates from CO2 fixation have been studied, demonstrating the utility of these compounds in environmental remediation and green chemistry (Ikiz et al., 2015). Additionally, Schiff base receptors based on these derivatives have been developed for the naked-eye detection of hydrogen carbonate ions in aqueous media, showing promise for analytical applications (Naderi et al., 2019).

Mechanism of Action

The mechanism of excitation and emission is well understood with the help of quantum mechanical calculations .

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Bromophenols, which are related compounds, have been found in human blood and breast milk, suggesting potential bioaccumulation and biomagnification .

properties

IUPAC Name

4-bromo-2-[(2,4-dichlorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2NO/c14-9-1-4-13(18)8(5-9)7-17-12-3-2-10(15)6-11(12)16/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEZBEZNZSHTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol

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